![molecular formula C15H14ClN3O2 B1224971 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide CAS No. 857041-79-3](/img/structure/B1224971.png)

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide

説明

2-Chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide , also known as chloroacetanilide , is a chemical compound with the molecular formula C₈H₈ClNO . It can be synthesized by reacting aniline with chloroacetyl chloride in glacial acetic acid . The crystal structure analysis reveals the presence of N-H…O hydrogen bonds between the molecules .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in reactions typical of amides and aromatic compounds. For example, it may react with hydrazones to form phenylacetamide-based Schiff base ligands .

Physical And Chemical Properties Analysis

科学的研究の応用

Organic Building Blocks

“2-Chloro-N-phenylacetamide”, also known as “chloroacetanilide”, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . It is used as an organic building block in the synthesis of various organic compounds .

Preparation of Amide Podands

This compound may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand . Podands are a class of compounds that have potential applications in host-guest chemistry and molecular recognition.

Synthesis of Schiff Base Ligands

It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones . Schiff base ligands are often used in coordination chemistry.

Pharmacological Activities

A series of N-phenylacetamide sulphonamides were synthesized and interestingly in this series N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .

Anti-Candida Agents

The compound can be used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents .

Synthesis of Functionalized Pyrazoles

2-Cyanoacetyl chloride, due to its high reactivity, is a fundamental intermediate in the synthesis of a variety of heterocyclic compounds. These compounds are pivotal in the field of medicinal chemistry for their anti-proliferative properties.

Antigen-Specific Cell Staining

We previously developed a hydrolase-based fluorescence amplification method for antigen-specific cell labelling, in which fluorescent substrates stained cells by a non-covalent hydrophobic interaction . To improve the substrates retention in cells, we examined the effect of a chloroacetyl group modification on the substrate retention .

Agrochemicals

Chloroacetyl chloride, a chemical compound, is widely used in scientific research. This versatile material finds applications in fields like organic synthesis, pharmaceuticals, and agrochemicals.

作用機序

- 2-Chloro-N-phenylacetamide - MilliporeSigma

- Benzanilides - DrugBank

- Biological Potential of Indole Derivatives - Future Journal of Pharmaceutical Sciences

- Antiviral Activity of Indole Derivatives - Cihan-Üstündag et al.

- Antitubercular Activity of Chlorine Derivatives - Cihan-Üstündag et al.

: References are numbered according to their order of appearance in the text.

特性

IUPAC Name |

1-(N-(2-chloroacetyl)anilino)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYYZKVXOFINJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

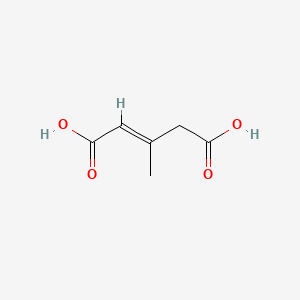

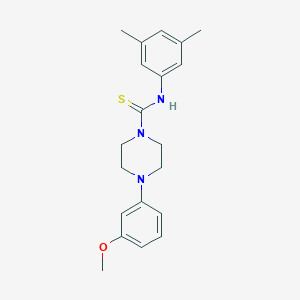

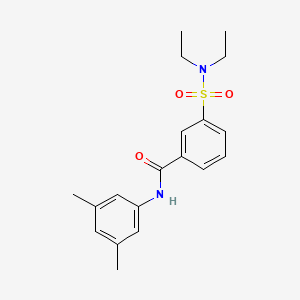

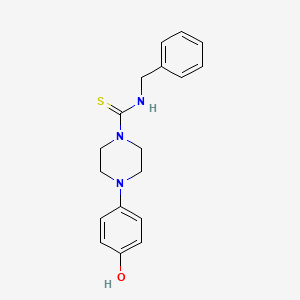

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(1,3-Benzothiazol-2-ylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B1224890.png)

![(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B1224891.png)

![1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea](/img/structure/B1224896.png)

![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B1224897.png)

![2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B1224898.png)

![(1R,2S,3S,4R,6S)-4,6-diamino-3-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyloxy]-2-hydroxycyclohexyl 2-amino-2,7-dideoxy-D-glycero-alpha-D-gluco-heptopyranoside](/img/structure/B1224900.png)

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)

![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)